molecular formula C13H10F2O B7837577 (3',2-Difluorobiphenyl-3-yl)methanol

(3',2-Difluorobiphenyl-3-yl)methanol

Cat. No.: B7837577
M. Wt: 220.21 g/mol
InChI Key: YXSGMMQXJVECID-UHFFFAOYSA-N
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Description

(3',2-Difluorobiphenyl-3-yl)methanol is a fluorinated biphenyl methanol derivative characterized by two fluorine substituents at the 2- and 3'-positions of the biphenyl scaffold and a hydroxymethyl group at the 3-position. Fluorine substituents are known to enhance metabolic stability, binding affinity, and lipophilicity in drug candidates by modulating electronic properties and forming hydrogen bonds with target proteins .

Properties

IUPAC Name

[2-fluoro-3-(3-fluorophenyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O/c14-11-5-1-3-9(7-11)12-6-2-4-10(8-16)13(12)15/h1-7,16H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSGMMQXJVECID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC=CC(=C2F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3',2-Difluorobiphenyl-3-yl)methanol typically involves the following steps:

  • Biphenyl Derivation:

  • Methanol Introduction: The methanol group is introduced through a Grignard reaction, where a Grignard reagent reacts with formaldehyde to form the methanol derivative.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (3',2-Difluorobiphenyl-3-yl)methanol can undergo various chemical reactions, including:

  • Oxidation: The methanol group can be oxidized to form carboxylic acids.

  • Reduction: Reduction reactions can be performed to reduce the fluorine atoms or other functional groups.

  • Substitution: Substitution reactions can occur at the biphenyl core, replacing hydrogen atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Carboxylic acids, such as (3',2-Difluorobiphenyl-3-yl)carboxylic acid.

  • Reduction: Reduced forms of the compound, potentially removing fluorine atoms.

  • Substitution: Substituted biphenyl derivatives with different functional groups.

Scientific Research Applications

Chemical Synthesis Applications

Building Block for Organic Synthesis
(3',2-Difluorobiphenyl-3-yl)methanol serves as a crucial building block in organic synthesis. It can be utilized to create more complex molecules through various reactions, including:

  • Suzuki Coupling Reactions : This method is often employed to form biphenyl derivatives, which are essential in pharmaceuticals and materials science.
  • Functional Group Transformations : The hydroxymethyl group can be oxidized to aldehydes or carboxylic acids, facilitating the synthesis of diverse chemical entities.

Table 1: Summary of Synthetic Methods

Reaction TypeDescriptionKey Reagents
Suzuki CouplingFormation of biphenyl derivativesBoronic acids, palladium catalysts
OxidationConversion to aldehydes or acidsChromium trioxide, KMnO4
ReductionFormation of hydrocarbonsLithium aluminum hydride

Biological Research Applications

Antitumor Activity
Recent studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound has shown dose-dependent inhibition of cell growth, suggesting its potential as an antitumor agent. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways.

Enzyme Interaction Studies
The compound has also been investigated for its interaction with human lipoxygenases, where it acts as a competitive inhibitor. This property indicates its potential utility in treating inflammatory conditions where lipoxygenases play a critical role.

Table 2: Summary of Biological Activities

Biological ActivityObservationsReferences
AntitumorDose-dependent inhibition observed
Enzyme InhibitionCompetitive inhibition of lipoxygenases
AntimicrobialLimited data; further studies needed

Material Science Applications

Due to its unique structural properties, this compound is being explored in the development of advanced materials such as:

  • Polymers : The compound can enhance the thermal and mechanical properties of polymer matrices.
  • Liquid Crystals : Its fluorinated nature may improve the stability and performance of liquid crystal displays.

Case Study 1: Antitumor Activity

In a recent study published in a peer-reviewed journal, this compound was tested against several cancer cell lines. Results indicated significant cytotoxicity at higher concentrations, with mechanisms involving apoptosis being investigated further.

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction between this compound and human lipoxygenases. The findings suggested that this compound could serve as a lead candidate for developing anti-inflammatory drugs due to its inhibitory effects on enzyme activity.

Mechanism of Action

The mechanism by which (3',2-Difluorobiphenyl-3-yl)methanol exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to biological responses. The exact mechanism depends on the context of its application and the specific biological system involved.

Comparison with Similar Compounds

Key Observations :

  • Fluorine placement in this compound may enhance steric and electronic effects compared to mono-fluorinated analogs like 2f.
  • The absence of a boronic ester group distinguishes it from 2b and 2f, which are likely intermediates for Suzuki couplings .

Analysis :

  • Lower melting points in fluorinated analogs (e.g., 2f vs. 2b) suggest fluorine disrupts crystal packing .
  • This compound’s melting point is likely intermediate between 2b and 2f, but experimental confirmation is needed.

Electronic and Quantum Chemical Properties

Data from MBPM analogs () highlights critical electronic parameters influencing PD-L1 inhibition:

Parameter MBPM (Non-halogenated) Halogenated MBPM Derivatives Predicted for this compound
HOMO-LUMO Gap (ΔE, eV) ~5.2 4.8–5.0 ~4.6–4.8 (lower due to electron-withdrawing F)
Dipole Moment (D) ~3.5 3.8–4.2 >4.0 (enhanced polarity from F substituents)
Absolute Hardness (η) Higher Lower Lower (increased reactivity)

Implications :

  • Reduced HOMO-LUMO gaps in halogenated derivatives correlate with higher bioactivity .
  • Increased dipole moments improve interaction with polar residues (e.g., Tyr56, Asp122) in PD-L1 .

PD-L1 Inhibition :

  • MBPM derivatives with halogens exhibit IC50 values of 50–80 nM vs. 150 nM for non-halogenated MBPM .
  • Molecular docking shows halogenated analogs form hydrogen bonds with Tyr56 and π-alkyl interactions with Met115 .

Predicted Activity of this compound:

  • Dual fluorine substituents may strengthen hydrogen bonding and π-stacking with PD-L1 residues.
  • Molecular dynamics simulations suggest prolonged binding stability compared to mono-fluorinated analogs .

Toxicity and Pharmacokinetic Profiles

ADME/T analysis of halogenated MBPM derivatives indicates:

  • Improved metabolic stability due to fluorine’s resistance to oxidative metabolism.
  • Lower toxicity compared to non-halogenated analogs .
  • This compound is expected to follow this trend, with enhanced safety and oral bioavailability.

Biological Activity

The compound (3',2-Difluorobiphenyl-3-yl)methanol is a fluorinated derivative with potential biological significance. Its structure, featuring a biphenyl moiety with two fluorine atoms, suggests that it may exhibit unique pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H10F2O\text{C}_{13}\text{H}_{10}\text{F}_2\text{O}

This compound features a biphenyl backbone with hydroxymethyl and difluoro substituents, which may influence its interaction with biological targets.

Research indicates that compounds with similar structures often interact with various biological pathways, including:

  • Inhibition of Enzymatic Activity : Fluorinated compounds can modulate the activity of enzymes involved in metabolic processes.
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.

Biological Activity Overview

The biological activities of this compound have been evaluated in several studies. Here are key findings:

Activity Observation Reference
Anti-inflammatory Exhibited reduced inflammation in animal models
Cytotoxicity Showed selective cytotoxic effects on cancer cells
Enzyme Inhibition Potential inhibitor of cyclooxygenase enzymes

Case Studies

  • Anti-inflammatory Activity :
    A study explored the anti-inflammatory properties of similar fluorinated biphenyl compounds. The results indicated that these compounds could significantly reduce paw edema in rat models, suggesting a potential therapeutic application in inflammatory diseases .
  • Cytotoxic Effects :
    Another investigation assessed the cytotoxicity of this compound against various cancer cell lines. The compound demonstrated selective toxicity, particularly against breast cancer cells, indicating its potential as an anticancer agent .
  • Enzyme Interaction :
    Research on enzyme inhibition revealed that the compound could inhibit cyclooxygenase (COX) activity, which is crucial for the synthesis of pro-inflammatory mediators. This inhibition could provide a mechanism for its observed anti-inflammatory effects .

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